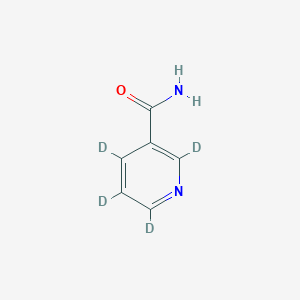

Nicotinamide-d4

Vue d'ensemble

Description

Nicotinamide-d4 (NAM-d4) is an isotopically labeled form of nicotinamide. It is widely used in scientific research for its unique properties and its ability to be incorporated into metabolic pathways. NAM-d4 is also used in lab experiments to study the metabolism of nicotinamide and its biochemical and physiological effects in living organisms.

Applications De Recherche Scientifique

Neurological Applications

Nicotinamide has been explored for its neuroprotective properties. It was found to reverse neurological and neurovascular deficits in diabetic rats and is considered for the treatment of diabetic peripheral neuropathy (DPN). Its role as a weak poly(ADP-ribose) polymerase (PARP) inhibitor, antioxidant, and calcium modulator makes it a potential non-toxic therapy for DPN (Stevens et al., 2007). Additionally, nicotinamide's impact on cognitive function has been studied, suggesting its potential in preserving and enhancing neurocognitive function, with possible benefits for conditions like age-related cognitive decline and Alzheimer's disease (Rennie et al., 2015).

Cellular and Molecular Applications

Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells by acting as a kinase inhibitor, influencing pathways critical for cell survival and differentiation (Meng et al., 2018). Furthermore, it plays a significant role in various cellular functions, including cellular energy metabolism, oxidative stress modulation, and influencing pathways related to cellular survival and death. This positions nicotinamide as a potential therapeutic agent for immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Potential in Disease Treatment and Prevention

Nicotinamide has been evaluated for its potential in preventing nonmelanoma skin cancer and its use in dermatology for preventing photoageing and skin cancers in humans. It prevents the UV radiation-induced energy crisis, enhances DNA repair, and reduces UV-induced suppression of immunity (Snaidr et al., 2019). Moreover, its role as a PARP-1 inhibitor suggests its utility as an adjunctive therapy for early stages of Alzheimer’s Disease, potentially improving mitochondrial function and diminishing neuroinflammation (Salech et al., 2020).

Mécanisme D'action

- Nicotinamide-d4 (also known as niacinamide-d4) is an amide form of niacin (vitamin B3). It can be biosynthesized in vivo or obtained through the diet .

- Additionally, this compound inhibits sirtuin 1 (SIRT1) with an IC50 of less than 50 µM . SIRT1 is involved in various cellular processes, including gene regulation, stress response, and longevity.

- This compound increases the activity of serine palmitoyltransferase (SPT) and promotes the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes .

- It induces apoptosis in hepatocellular carcinoma (HCC) cells and prevents neoplastic lesion formation in a mouse model of HCC .

- Unlike niacin, nicotinamide does not reduce plasma lipid levels or induce flushing .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Nicotinamide-d4 plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor in the synthesis of the metabolic cofactor NAD+ and an inhibitor of sirtuin 1 (SIRT1) . It increases the activity of serine palmitoyltransferase (SPT) and the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. At a concentration of 10 µM, it increases the activity of serine palmitoyltransferase (SPT) and the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes . At a concentration of 40 µM, it induces apoptosis in SNU-398, SNU-739, and HepG2 hepatocellular carcinoma (HCC) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It serves as a precursor in the synthesis of the metabolic cofactor NAD+ and inhibits sirtuin 1 (SIRT1), a class of enzymes that catalyze non-redox reactions . It also increases the activity of serine palmitoyltransferase (SPT), leading to the biosynthesis of various lipids .

Temporal Effects in Laboratory Settings

It is known that NAD+ and its precursors, such as this compound, are unstable in blood and difficult to measure

Metabolic Pathways

This compound is involved in the NAD+ synthesis pathway . It is a precursor in the synthesis of the metabolic cofactor NAD+

Propriétés

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPAKSUCGFBDDF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574036 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-88-7 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Nicotinamide-d4 in the analysis of water-soluble vitamins?

A1: In the study "Fast simultaneous determination of multiple water-soluble vitamins and vitamin-like compounds in infant formula by UPLC-MS/MS" [], this compound serves as an internal standard. Internal standards are compounds with similar chemical properties to the analytes of interest but are not present in the original sample.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

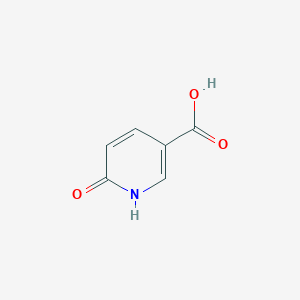

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)

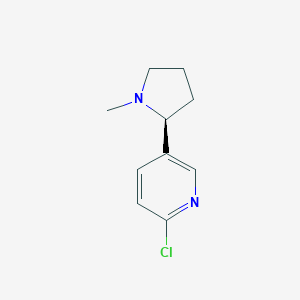

![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)